molecular formula C6H4ClN3 B183488 3-Chloroimidazo[1,2-a]pyrimidine CAS No. 143696-95-1

3-Chloroimidazo[1,2-a]pyrimidine

Cat. No.: B183488
CAS No.: 143696-95-1
M. Wt: 153.57 g/mol
InChI Key: PYJDVXIMKJKXAK-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring with a chlorine atom at the third position

Safety and Hazards

3-Chloroimidazo[1,2-a]pyrimidine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

Imidazo[1,2-a]pyrimidines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Future research could focus on the development of new imidazo[1,2-a]pyrimidines as anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the microwave-assisted one-pot Ugi-type multicomponent reaction, which involves the reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids in the presence of a catalytic amount of molecular iodine in dimethyl sulfoxide (DMSO) medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as multicomponent reactions and microwave-assisted synthesis, is likely to be employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-Chloroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

    Cyclization Reactions: Intramolecular cyclizations can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrimidines, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

3-Chloroimidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse chemical modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

3-chloroimidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJDVXIMKJKXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569685
Record name 3-Chloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143696-95-1
Record name 3-Chloroimidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloroimidazo[1,2-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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